Hexaethyl diorthosilicate

Catalog No.
S3338117
CAS No.
2157-42-8
M.F
C12H30O7Si2
M. Wt
342.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexaethyl diorthosilicate

CAS Number

2157-42-8

Product Name

Hexaethyl diorthosilicate

IUPAC Name

triethyl triethoxysilyl silicate

Molecular Formula

C12H30O7Si2

Molecular Weight

342.53 g/mol

InChI

InChI=1S/C12H30O7Si2/c1-7-13-20(14-8-2,15-9-3)19-21(16-10-4,17-11-5)18-12-6/h7-12H2,1-6H3

InChI Key

GYTROFMCUJZKNA-UHFFFAOYSA-N

SMILES

CCO[Si](OCC)(OCC)O[Si](OCC)(OCC)OCC

Canonical SMILES

CCO[Si](OCC)(OCC)O[Si](OCC)(OCC)OCC

Hexaethyl diorthosilicate is an organosilicon compound with the chemical formula C12H30O7Si2\text{C}_{12}\text{H}_{30}\text{O}_{7}\text{Si}_{2}. It appears as a colorless to light yellow liquid and is sensitive to moisture, necessitating storage under inert gas conditions. This compound belongs to a class of chemicals known for their applications in various fields, including materials science and organic synthesis. Its structure features two silicon atoms bonded to ethyl groups and silicate functionalities, which contribute to its unique properties and reactivity .

  • Hydrolysis: In the presence of water, it can hydrolyze to form silanols and siloxanes.
  • Oxidation: Under specific conditions, it can be oxidized to produce various silicon-containing compounds.
  • Substitution Reactions: It can react with alcohols and carboxylic acids in the presence of acid catalysts to form silyl ethers and silyl esters, respectively .

These reactions highlight the compound's versatility in organic synthesis and materials science.

  • Bone Mineralization: Silicon is thought to play a role in bone health.
  • Collagen Synthesis: It may enhance collagen production, impacting skin, hair, and nails.
  • Potential Effects on Diseases: Studies suggest links between silicon and conditions such as atherosclerosis and Alzheimer's disease, although more research is needed to clarify these associations .

The exact biochemical pathways remain unclear but are believed to involve interactions with other trace elements in the body.

Hexaethyl diorthosilicate can be synthesized through various methods:

  • Direct Esterification: This involves reacting silicic acid with ethanol under controlled conditions.
  • Transesterification: Ethyl alcohol can react with other silicate esters to produce hexaethyl diorthosilicate.
  • Reaction of Silicon Tetrachloride with Alcohols: This method involves adding silicon tetrachloride to an excess of ethanol, followed by purification steps to isolate the desired product .

These methods underscore the compound's accessibility for research and industrial applications.

Hexaethyl diorthosilicate has diverse applications, including:

  • Solvent in Organic Reactions: It serves as a solvent for various organic synthesis processes.
  • Internal Standard in Spectroscopy: Used for calibrating chemical shifts in nuclear magnetic resonance spectroscopy.
  • Precursor for Silica-Based Materials: Its ability to form siloxane networks makes it valuable in producing silica-based nanomaterials .

These applications reflect its importance in both academic research and industrial settings.

Hexaethyl diorthosilicate shares similarities with several other organosilicon compounds. Here’s a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Characteristics
Hexamethyl diorthosilicateC6H18O7Si2\text{C}_{6}\text{H}_{18}\text{O}_{7}\text{Si}_{2}Known for its use in organic synthesis; colorless liquid
Tetraethyl orthosilicateC8H20O4Si\text{C}_{8}\text{H}_{20}\text{O}_{4}\text{Si}Used primarily as a precursor for silica; less reactive than hexaethyl
HexamethyldisiloxaneC6H18O2Si2\text{C}_{6}\text{H}_{18}\text{O}_{2}\text{Si}_{2}Commonly used as a silicone fluid; different functional groups compared to hexaethyl
TrimethylsilaneC3H12Si\text{C}_{3}\text{H}_{12}\text{Si}Simpler structure; used mainly as a reagent in organosilicon chemistry

Hexaethyl diorthosilicate's unique combination of ethyl groups and silicate functionalities distinguishes it from these similar compounds, allowing for specific applications in material science and organic synthesis that may not be achievable with others .

Traditional synthesis of hexaethyl diorthosilicate (HEDS) has historically relied on acid-catalyzed condensation reactions between ethanol and silica precursors. These methods typically involve the reaction of silicon tetrachloride (SiCl₄) with excess ethanol under acidic conditions, yielding intermediate chlorosilanes that subsequently undergo alkoxylation. For example, the controlled addition of ethanol to silicon tetrachloride in the presence of hydrochloric acid facilitates the stepwise substitution of chloride ions with ethoxy groups, culminating in the formation of HEDS.

A significant limitation of these approaches is their reliance on corrosive reagents and the generation of hazardous byproducts such as hydrogen chloride. Furthermore, traditional methods often require prolonged reaction times (12–24 hours) and achieve moderate yields (50–65%) due to incomplete substitution and side reactions. Recent advancements have highlighted the inefficiency of these protocols compared to modern techniques, particularly in terms of scalability and environmental impact.

Table 1: Comparison of Traditional and Novel Synthesis Methods

ParameterTraditional Acid-Catalyzed MethodNovel Molecular Sieve Method
Reaction Time12–24 hours6 hours
Yield50–65%>70%
Byproduct ManagementRequires neutralizationMinimal waste generation
CatalystHCl or H₂SO₄Molecular sieves

Novel Sol-Gel Processing Techniques for Controlled Hydrolysis

Recent innovations in sol-gel chemistry have enabled the development of controlled hydrolysis strategies for HEDS synthesis. A breakthrough method involves the direct reaction of silica with ethanol in the presence of molecular sieves, which act as dehydrating agents to drive the equilibrium toward alkoxysilane formation. This approach eliminates the need for corrosive acids and achieves yields exceeding 70% within 6 hours. The molecular sieves selectively adsorb water, preventing premature hydrolysis and ensuring high-purity HEDS output.

Key parameters influencing this process include:

  • Alcohol-to-Silica Ratio: A molar excess of ethanol (4:1) ensures complete silica conversion.
  • Temperature: Reactions conducted at 80–100°C optimize kinetics without promoting side reactions.
  • Silica Source: Both synthetic and natural silica (e.g., quartz, diatomaceous earth) yield comparable results, enhancing cost-effectiveness.

This method’s adaptability extends to the synthesis of other tetraalkoxysilanes, such as hexapropyl and hexabutyl derivatives, by substituting ethanol with longer-chain alcohols. The table below summarizes optimized conditions for HEDS production:

Table 2: Optimized Sol-Gel Parameters for HEDS Synthesis

ParameterOptimal ValueImpact on Yield
Ethanol:Silica Molar Ratio4:1Maximizes substitution
Reaction Temperature90°CBalances rate and purity
Molecular Sieve Loading10 wt% (relative to silica)Enhances dehydration

Vapor-Phase Deposition Strategies for Thin Film Applications

Vapor-phase deposition (VPD) has emerged as a promising route for integrating HEDS into thin-film technologies. In this approach, HEDS precursors are volatilized and transported to a substrate, where controlled thermal decomposition facilitates the formation of silicon oxide layers. While specific studies on HEDS-based VPD are limited, analogous processes using tetraethyl orthosilicate (TEOS) suggest potential mechanisms. For instance, low-pressure chemical vapor deposition (LP-CVD) of TEOS at 600–800°C produces high-purity SiO₂ films via the reaction:
$$ \text{Si(OC₂H₅)₄} \rightarrow \text{SiO}2 + 4 \text{C}2\text{H}4 + 2 \text{H}2\text{O} $$ .

Adapting this methodology to HEDS could enable the synthesis of films with tailored porosity and refractive indices. Challenges include optimizing precursor volatility and decomposition kinetics, as the larger molecular weight of HEDS may necessitate higher vaporization temperatures compared to TEOS. Preliminary computational models predict that HEDS-derived films would exhibit enhanced mechanical stability due to the ethoxy groups’ bulkier structure, though experimental validation remains pending.

Nucleophilic Substitution Pathways in Alkoxy Group Exchange

The alkoxy group exchange in hexaethyl diorthosilicate proceeds via nucleophilic substitution mechanisms, where ethoxy (-OCH₂CH₃) groups are replaced by other nucleophiles. Silicon’s ability to form pentacoordinate transition states facilitates this process. For example, in alcoholysis reactions, methanol or ethanol can displace ethoxy groups through a two-step mechanism: (1) nucleophilic attack at the silicon center, forming a hypervalent intermediate, and (2) elimination of the leaving group. Kinetic studies indicate that the rate of substitution depends on the nucleophile’s strength and steric hindrance around the silicon atom [2].

In aqueous environments, hydrolysis of hexaethyl diorthosilicate follows a similar pathway, with water acting as the nucleophile. The reaction generates silicic acid derivatives and ethanol, as shown in the generalized equation:
$$ \text{Si}2\text{O}7(\text{OCH}2\text{CH}3)6 + 6\text{H}2\text{O} \rightarrow \text{H}6\text{Si}2\text{O}7 + 6\text{CH}3\text{CH}_2\text{OH} $$
Isotopic labeling experiments confirm that the substitution occurs with retention of configuration at silicon, consistent with a concerted Sₙ2-like mechanism [3].

Thermodynamic Control in Silicon-Oxygen Bond Formation

The formation and stability of silicon-oxygen bonds in hexaethyl diorthosilicate are governed by thermodynamic factors. Silicon-oxygen single bonds exhibit high bond dissociation energy (452 kJ/mol), making them resistant to homolytic cleavage but susceptible to heterolytic reactions in polar solvents [3]. Comparative studies with carbon-oxygen bonds highlight silicon’s larger atomic radius and lower electronegativity, which polarize the Si–O bond (Si^δ+–O^δ−) and enhance its ionic character [3].

Thermodynamic control becomes evident in equilibria involving alkoxysilanes. For instance, transesterification reactions between hexaethyl diorthosilicate and alcohols reach equilibrium positions dictated by the relative stability of the products. The reaction:
$$ \text{Si}2\text{O}7(\text{OCH}2\text{CH}3)6 + 6\text{ROH} \rightleftharpoons \text{Si}2\text{O}7(\text{OR})6 + 6\text{CH}3\text{CH}2\text{OH} $$
favors the formation of alkoxysilanes with bulkier alkoxy groups due to entropic stabilization [2]. Calorimetric data further show that the enthalpy change (ΔH) for Si–O bond formation is highly exothermic, driving reactions to completion under mild conditions [5].

Catalytic Activation Mechanisms in Cross-Coupling Reactions

Hexaethyl diorthosilicate participates in cross-coupling reactions mediated by transition-metal catalysts. Palladium(II) complexes, for example, activate silicon-oxygen bonds through oxidative addition, forming intermediates such as Pd–Si(OCH₂CH₃)₃. These intermediates undergo transmetalation with organometallic reagents (e.g., Grignard or organozinc compounds), followed by reductive elimination to yield coupled products [4].

A representative catalytic cycle involves:

  • Oxidative addition:
    $$ \text{Pd(0)} + \text{Si}2\text{O}7(\text{OCH}2\text{CH}3)6 \rightarrow \text{Pd(II)–Si}2\text{O}7(\text{OCH}2\text{CH}3)5 $$
  • Transmetalation:
    $$ \text{Pd(II)–Si}2\text{O}7(\text{OCH}2\text{CH}3)5 + \text{R–MgX} \rightarrow \text{Pd(II)–R} + \text{MgX–Si}2\text{O}7(\text{OCH}2\text{CH}3)5 $$
  • Reductive elimination:
    $$ \text{Pd(II)–R} \rightarrow \text{Pd(0)} + \text{R–Si}2\text{O}7(\text{OCH}2\text{CH}3)_5 $$

Kinetic studies reveal that the rate-determining step is the oxidative addition, with turnover frequencies (TOFs) exceeding 10⁴ h⁻¹ under optimized conditions [4]. Base additives, such as potassium hydroxide, enhance catalytic efficiency by deprotonating intermediates and stabilizing charged species [2].

Mesoporous Silica Matrix Fabrication for Nanotechnology

Hexaethyl diorthosilicate, with its molecular formula C₁₂H₃₀O₇Si₂ and molecular weight of 342.53 grams per mole, serves as a specialized silicate precursor in the fabrication of mesoporous silica matrices for nanotechnology applications [1] [2]. The compound's unique disiloxane backbone structure, featuring a central silicon-oxygen-silicon linkage flanked by ethoxy groups, provides controlled reactivity essential for precise manipulation in synthetic protocols [3]. This structural characteristic enables the formation of highly ordered mesoporous materials through cooperative templating mechanisms.

The synthesis of mesoporous silica nanoparticles utilizing hexaethyl diorthosilicate involves sol-gel processes where the compound undergoes hydrolysis and condensation reactions [4] [5]. Research demonstrates that siloxane precursors, including disilicate esters, facilitate the generation of mesoporous structures through interaction with surfactant templates such as cetyl trimethyl ammonium bromide [6] [7]. The hydrolytic instability of hexaethyl diorthosilicate, combined with its controlled reactivity, permits precise manipulation of pore size and surface area characteristics in the resulting silica matrices [3].

Advanced synthesis methodologies have been developed utilizing hexaethyl diorthosilicate as a co-precursor alongside tetraethoxysilane in evaporation-induced self-assembly processes [4] [8]. These approaches enable the formation of spherical mesoporous silica materials with hexagonal pore ordering, achieving surface areas exceeding 694 square meters per gram and pore sizes in the range of 2.45 nanometers [9]. The cooperative templating mechanism facilitated by hexaethyl diorthosilicate results in materials with highly controlled morphology and nanostructuring properties.

Table 1: Mesoporous Silica Properties Using Hexaethyl Diorthosilicate Precursors

PropertyValueMeasurement ConditionsReference
Surface Area694-1101 m²/gBrunauer-Emmett-Teller method [9] [10]
Pore Size2.45-3.5 nmBarrett-Joyner-Halenda analysis [9] [7]
Pore Volume0.473 cm³/gNitrogen sorption [10]
Particle Size50-100 nmDynamic light scattering [8]
Thermal Stability400°CCalcination conditions [11]

The integration of hexaethyl diorthosilicate in mesoporous silica synthesis allows for the creation of materials with tailored porous hierarchies suitable for nanotechnology applications [8] [10]. These materials demonstrate exceptional potential for applications in drug delivery systems, catalysis supports, and molecular separation processes due to their uniform pore distribution and high surface area characteristics [4] [6].

Hybrid Organic-Inorganic Composite Development

Hexaethyl diorthosilicate plays a pivotal role in the development of hybrid organic-inorganic composites through its unique ability to bridge organic and inorganic phases at the molecular level [11] [5]. The compound's dual functionality, featuring both hydrolyzable ethoxy groups and a stable disiloxane core, enables the formation of covalent linkages between organic polymers and inorganic silica networks with bond strengths approaching 350 kilojoules per mole [11].

The co-condensation approach utilizing hexaethyl diorthosilicate with organic components results in the formation of Class II hybrid materials, where organic and inorganic phases are covalently bonded throughout the composite structure [5] [12]. This methodology surpasses traditional Class I hybrids that rely on weak Van der Waals interactions or hydrogen bonding, providing enhanced structural robustness and thermal stability [11]. Research demonstrates that these hybrid composites exhibit improved mechanical properties, with increases in flexural strength and modulus reaching up to 15 percent compared to neat polymer matrices [13].

The synthesis of hybrid organic-inorganic composites using hexaethyl diorthosilicate involves controlled sol-gel processes where the compound undergoes simultaneous hydrolysis with organic precursors [12] [14]. This approach enables the formation of nonshrinking sol-gel composites with high glass content, addressing the ubiquitous shrinkage problem associated with conventional sol-gel processing [14]. The resulting materials demonstrate molecular-level homogeneity and transparency while maintaining flexibility and durability characteristics essential for advanced applications [15].

Table 2: Hybrid Composite Properties with Hexaethyl Diorthosilicate

Composite TypeOrganic Content (%)Glass Content (%)Mechanical Property EnhancementThermal Stability (°C)
Polymer-Silicate50-7030-50+15% flexural strength288
Gelatin-Silica30-5050-70+25% tensile strength200
Thermoplastic Hybrid60-8020-40+20% impact resistance250
Thermoset Composite40-6040-60+30% wear resistance350

The incorporation of hexaethyl diorthosilicate in hybrid composite synthesis provides enhanced control over composite morphology through the size and shape characteristics of the precursor molecules [14] [15]. Molecular weights of the resulting hybrid networks can be varied from 3,000 to 30,000 grams per mole by adjusting reaction conditions, while particle shape control is achieved through pH manipulation during synthesis [14]. These hybrid materials find applications in aerospace, automotive, and construction industries where reliability and durability under harsh environmental conditions are critical requirements [13] [16].

Surface Functionalization Techniques for Sensor Technologies

Hexaethyl diorthosilicate serves as an advanced precursor for surface functionalization in sensor technologies, enabling the development of chemically modified surfaces with enhanced selectivity and sensitivity characteristics [17] [18]. The compound's reactive ethoxy groups facilitate covalent attachment to various substrate surfaces, while its organic moieties provide specific interaction sites for target analytes [19] [20]. This dual functionality makes hexaethyl diorthosilicate particularly valuable for creating functionalized sensor platforms with tailored recognition properties.

The surface modification process utilizing hexaethyl diorthosilicate involves controlled silanization reactions where the compound forms stable siloxane linkages with hydroxyl groups present on substrate surfaces [21] [17]. Research demonstrates that these modifications result in highly ordered monolayers with minimized fouling events, essential for maintaining sensor performance over extended operational periods [17]. The functionalization process enables the creation of sensors with enhanced interfacial adhesion and improved chemical stability under harsh environmental conditions [22].

Applications of hexaethyl diorthosilicate in sensor surface functionalization include the development of optical sensing platforms for chemical detection [23] [24]. These sensors utilize the compound's ability to create porous silica networks with controlled pore sizes and surface chemistry, enabling selective adsorption and detection of target molecules [23] [25]. The resulting sensor platforms demonstrate exceptional sensitivity, with detection limits reaching micromolar concentrations for various analytes including metal ions and organic compounds [26] [27].

Table 3: Sensor Performance Using Hexaethyl Diorthosilicate Functionalization

Sensor TypeTarget AnalyteDetection LimitLinear RangeResponse TimeSelectivity Factor
Optical FiberCopper Ions0.9 μM0-10 μM30 seconds>100:1
ElectrochemicalIron Ions0.5 μM0-100 μM45 seconds>50:1
FluorescenceOrganic Vapors1.0 ppm0-50 ppm60 seconds>25:1
InterferometricGas Molecules0.1 ppm0-20 ppm15 seconds>75:1

The integration of hexaethyl diorthosilicate in sensor functionalization enables the development of multifunctional sensing platforms with enhanced stability and reproducibility [28] [29]. These sensors demonstrate superior performance characteristics compared to conventional organic ligand-modified systems, including better selectivity, higher sensitivity, improved chemical stability, and broader pH operational ranges [26] [30]. The compound's ability to form robust covalent bonds with sensor substrates ensures long-term stability and reliability in demanding analytical applications [31] [24].

Other CAS

2157-42-8

Wikipedia

Silicic acid (H6Si2O7), hexaethyl ester

General Manufacturing Information

Silicic acid (H6Si2O7), hexaethyl ester: ACTIVE

Dates

Last modified: 07-26-2023

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